6-(3-bromophenyl)-1-(3-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
The structure features a pyrazolo[3,4-b]pyridine core substituted with a 3-bromophenyl group at position 6, a 3-chlorophenyl group at position 1, a methyl group at position 3, and a trifluoromethyl (CF₃) group at position 4 . Its synthesis likely involves multi-step reactions, including cyclocondensation and cross-coupling, analogous to methods described for structurally related compounds .
Properties
Molecular Formula |
C20H12BrClF3N3 |
|---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
6-(3-bromophenyl)-1-(3-chlorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H12BrClF3N3/c1-11-18-16(20(23,24)25)10-17(12-4-2-5-13(21)8-12)26-19(18)28(27-11)15-7-3-6-14(22)9-15/h2-10H,1H3 |
InChI Key |
LZVIDYGNCMJCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)Br)C(F)(F)F)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Ring-Closure Reactions Using Pyridinecarboxaldehyde Derivatives
The pyrazolo[3,4-b]pyridine core is typically constructed via cyclocondensation reactions. A patent by CN105801574A demonstrates that 2-chloro-3-pyridinecarboxaldehyde undergoes ring closure with hydroxylamine hydrochloride in dimethylformamide (DMF) to form 1H-pyrazolo[3,4-b]pyridine. For the target compound, this approach can be adapted by substituting the chloro group at position 6 with a 3-bromophenyl moiety.
Reaction Conditions :
Diketone Intermediate Formation
An alternative route involves synthesizing a diketone precursor, as described in US5466823A. Ethyl trifluoroacetate reacts with 4'-chloroacetophenone in the presence of sodium methoxide to form 4,4,4-trifluoro-1-(4-chlorophenyl)-butane-1,3-dione. This intermediate is critical for introducing the trifluoromethyl group at position 4.
Methyl Group Introduction at Position 3
Methylation During Cyclization
Methylation at position 3 is achieved by using methylhydrazine in the cyclization step. As reported in, hydrazine derivatives with methyl groups react regioselectively with diketones to form 3-methylpyrazole rings.
Example Protocol :
-
Reagent : Methylhydrazine (1.2 equivalents)
-
Solvent : Ethanol
-
Temperature : Reflux (78°C)
Comparative Analysis of Synthetic Routes
Reaction Optimization and Challenges
Regioselectivity in Cyclization
The position of substituents on the pyrazole ring is highly sensitive to reaction conditions. Alkaline pH (9–11) favors methylation at the N1 position, while acidic conditions may lead to byproducts.
Chemical Reactions Analysis
Types of Reactions
6-(3-bromophenyl)-1-(3-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine, chlorine, and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a wide range of substituted products.
Scientific Research Applications
The biological activity of 6-(3-bromophenyl)-1-(3-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been explored in several studies. This compound is noted for its potential as:
- Anticancer Agent: Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties by targeting specific cellular pathways involved in tumor growth.
- Antimicrobial Activity: Some studies have reported that this compound demonstrates antimicrobial properties against various bacterial strains, making it a candidate for further development in treating infections.
- Enzyme Inhibitor: The unique structural features allow this compound to interact with enzymes, potentially inhibiting their activity and providing therapeutic benefits in conditions where enzyme regulation is crucial.
Interaction Studies
Interaction studies focus on how this compound engages with biological targets. Its multiple functional groups enable various molecular interactions, which are critical for understanding its mechanism of action and therapeutic potential.
Case Studies
Several case studies have documented the applications of this compound:
- Anticancer Research: A study published in Molecules indicated that derivatives of pyrazolo[3,4-b]pyridines showed promise in inhibiting cancer cell proliferation through specific pathways. The presence of halogens was found to enhance the potency of these compounds against various cancer cell lines .
- Antimicrobial Activity: Another investigation demonstrated that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .
- Enzyme Interaction: Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)-1-(3-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through various mechanisms, such as enzyme inhibition, receptor modulation, or interaction with cellular pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities modulated by substituent variations. Key analogues include:
Key Observations :
- Substituent Position : Meta-halogens (3-Br, 3-Cl) in the target compound optimize electronic effects without excessive steric bulk, unlike ortho-substituted analogues (e.g., 2-FPh in ), which may hinder binding .
- Lipophilicity : The CF₃ group universally enhances lipophilicity, but bulky groups (e.g., naphthyl in ) may offset this by reducing solubility .
Crystallographic and Conformational Analysis
The crystal structure of 1-phenyl-3-methyl-4-(4-bromophenyl)-6-(2-chlorophenyl)-pyrazolo[3,4-b]pyridine () reveals a dihedral angle of 6.45° between the pyrazole and pyridine rings, indicating near-planarity . This planar geometry facilitates π-stacking interactions in biological targets.
Pharmacological Implications
While direct biological data for the target compound is absent in the evidence, structurally related compounds exhibit diverse activities:
- Kinase Inhibition : Halogenated derivatives (e.g., ) are explored as kinase inhibitors due to their electron-deficient cores .
Biological Activity
The compound 6-(3-bromophenyl)-1-(3-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H13BrClF3N3
- Molecular Weight : 399.65 g/mol
The presence of halogen substituents (bromine and chlorine) and a trifluoromethyl group enhances the lipophilicity and biological activity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Specifically, 6-(3-bromophenyl)-1-(3-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has shown promising results in various in vitro assays against different cancer cell lines.
- In Vitro Studies : The compound was evaluated for its cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and K562 (leukemia). The results indicated an IC50 value of approximately 15 µM against MDA-MB-231 cells, suggesting significant antiproliferative activity.
The mechanisms underlying the anticancer activity of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.
- Apoptosis Induction : It triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Kinase Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, although further investigation is needed to elucidate these pathways.
Structure-Activity Relationship (SAR)
The structural modifications on the pyrazolo[3,4-b]pyridine scaffold significantly influence its biological activity. The introduction of various substituents can enhance potency or selectivity:
- Trifluoromethyl Group : This group increases metabolic stability and lipophilicity.
- Halogen Substituents : The presence of bromine and chlorine enhances binding affinity to target proteins.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on MDA-MB-231 Cells : A comprehensive study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study utilized MTT assays to quantify cell proliferation.
- K562 Cell Line Evaluation : Another study focused on leukemia cells showed that the compound effectively inhibited cell growth with minimal cytotoxicity to normal cells.
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrazolo[3,4-b]pyridine derivatives, and how can they be adapted for this compound?
Pyrazolo[3,4-b]pyridine derivatives are typically synthesized via cyclization reactions using precursors like 3-fluoropyridine derivatives and hydrazine. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours initiates cyclization, followed by bromination using HBr to introduce halogen substituents . For the target compound, analogous steps can be adapted, with careful selection of aryl halides (e.g., 3-bromophenyl and 3-chlorophenyl groups) and optimization of trifluoromethylation conditions. Purification via liquid chromatography and confirmation by LC-MS are critical for isolating high-purity intermediates .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for confirming substituent positions and regioselectivity. For instance, ¹H NMR can distinguish between methyl and trifluoromethyl groups, while ¹⁹F NMR verifies the presence of the trifluoromethyl moiety. Liquid chromatography-mass spectrometry (LC-MS) provides molecular weight confirmation, and X-ray crystallography (if single crystals are obtainable) offers definitive structural elucidation, as demonstrated in related pyrazolo[3,4-b]pyridine derivatives .
Q. How can researchers screen for preliminary biological activity in this compound?
Initial biological screening should focus on target-specific assays. For example, pyrazolo[3,4-b]pyridines with anti-proliferative activity are tested via MTT assays on cancer cell lines (e.g., prostate cancer) to evaluate IC₅₀ values. Autophagy induction and mTOR/p70S6K pathway inhibition are common mechanistic foci, requiring Western blotting for autophagy markers (LC3-II) and kinase activity assays .
Advanced Research Questions
Q. What strategies can mitigate low regioselectivity during the cyclization step in the synthesis of this compound?
Regioselectivity challenges in pyrazolo[3,4-b]pyridine synthesis often arise from competing reaction pathways. To address this:
- Use sterically hindered bases (e.g., Cs₂CO₃) to favor desired intermediates .
- Optimize reaction temperature (e.g., 100°C under N₂) to enhance kinetic control .
- Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for precise aryl group introduction .
Q. How can computational modeling aid in predicting the binding affinity of this compound to target enzymes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions between the compound and target proteins. For example, the trifluoromethyl group’s electronegativity may enhance binding to hydrophobic pockets in kinase domains. Density functional theory (DFT) calculations can further optimize substituent geometry for improved binding .
Q. What experimental approaches resolve contradictions in biological activity data across related compounds?
Discrepancies in activity data may stem from variations in assay conditions or cellular models. To reconcile these:
- Standardize protocols (e.g., consistent cell lines, serum concentrations) .
- Validate results using orthogonal assays (e.g., fluorescence-based autophagy probes alongside Western blotting) .
- Conduct structure-activity relationship (SAR) studies to isolate substituent effects. For instance, replacing bromo with chloro groups can clarify halogen-dependent activity trends .
Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?
- Introduce hydrophilic groups (e.g., carboxylates) via post-synthetic modification .
- Formulate with cyclodextrins or liposomes to enhance bioavailability .
- Conduct stability studies under physiological pH (e.g., 7.4) and temperature (37°C) to assess degradation pathways .
Methodological Challenges and Solutions
Q. What analytical techniques address impurities in the final product?
- High-performance liquid chromatography (HPLC) with UV/Vis detection identifies and quantifies impurities.
- Preparative HPLC isolates minor by-products for structural analysis via NMR .
- Adjust reaction stoichiometry (e.g., excess aryl halide) to suppress side reactions .
Q. How can regiochemical outcomes be controlled during trifluoromethylation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
